molecular formula C9H8FN B8547132 2-Ethyl-4-fluorobenzonitrile

2-Ethyl-4-fluorobenzonitrile

Cat. No.: B8547132
M. Wt: 149.16 g/mol
InChI Key: MUEYQFACDNZVBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4-fluorobenzonitrile is an organic compound with the molecular formula C9H8FN It is a derivative of benzonitrile, where the benzene ring is substituted with an ethyl group at the second position and a fluorine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-fluorobenzonitrile can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable precursor such as 2-ethyl-4-fluorobenzyl alcohol is reacted with a cyanating agent like sodium cyanide under basic conditions to introduce the nitrile group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as extraction, crystallization, and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-4-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Ethyl-4-fluorobenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The fluorine atom’s presence can enhance the compound’s stability and alter its electronic properties, affecting its behavior in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-4-fluorobenzonitrile is unique due to the combined presence of both the ethyl and fluorine substituents on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and altered reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H8FN

Molecular Weight

149.16 g/mol

IUPAC Name

2-ethyl-4-fluorobenzonitrile

InChI

InChI=1S/C9H8FN/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5H,2H2,1H3

InChI Key

MUEYQFACDNZVBA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

800 mg 4-Fluoro-2-vinyl-benzonitrile were dissolved in 5 ml methanol. 80 mg palladium (10% on charcoal) were added and the reaction was stirred under a hydrogen atmosphere for one hour. The catalyst was filtered off trough a pad of celite. The filtrate was evaporated to obtain 625 mg 2-Ethyl-4-fluoro-benzonitrile.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step Two

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